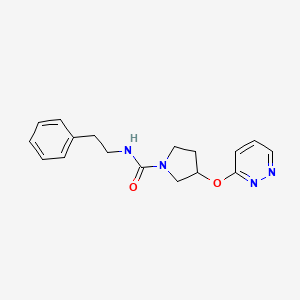

N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

CAS No.: 2034620-29-4

Cat. No.: VC7386482

Molecular Formula: C17H20N4O2

Molecular Weight: 312.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034620-29-4 |

|---|---|

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.373 |

| IUPAC Name | N-(2-phenylethyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C17H20N4O2/c22-17(18-11-8-14-5-2-1-3-6-14)21-12-9-15(13-21)23-16-7-4-10-19-20-16/h1-7,10,15H,8-9,11-13H2,(H,18,22) |

| Standard InChI Key | CXOBENZYTHZDGW-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NN=CC=C2)C(=O)NCCC3=CC=CC=C3 |

Introduction

N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a complex heterocyclic organic compound featuring both pyridazine and pyrrolidine rings. This compound is notable for its diverse pharmacological activities, which are attributed to its unique molecular structure. The pyridazine ring is particularly recognized for its role in various biological activities, while the pyrrolidine ring contributes to the compound's versatility in drug discovery and development.

Synthesis

The synthesis of N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves several key steps:

-

Formation of Intermediates: The process begins with the formation of key intermediates, which are crucial for the final product.

-

Multi-step Chemical Reactions: These intermediates undergo multi-step chemical reactions to form the final compound.

-

Optimized Reaction Conditions: In industrial settings, optimized reaction conditions are crucial for achieving high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific biological targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects such as antimicrobial or anticancer activities. The precise pathways affected depend on the molecular interactions facilitated by this compound.

Applications in Scientific Research

N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

-

Medicinal Chemistry: It is a valuable candidate for research in medicinal chemistry due to its potential therapeutic effects.

-

Pharmacology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

-

Drug Discovery: Its unique structure makes it a valuable scaffold in drug discovery and development.

Comparison with Similar Compounds

While there are compounds with similar structures, such as N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, the presence of a pyrrolidine ring in N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide confers distinct chemical and biological properties.

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume